N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a heterocyclic amide derivative featuring a benzothiazole core linked to a phenyl group substituted with a 2-methoxybenzamide moiety. This compound belongs to a class of molecules extensively studied for their biological and material science applications, particularly due to the benzothiazole scaffold’s ability to engage in π-π stacking, hydrogen bonding, and metal coordination .
Synthetic routes typically involve coupling 2-methoxybenzoyl chloride with 2-(1,3-benzothiazol-2-yl)aniline derivatives under basic conditions (e.g., DIPEA in THF), yielding moderate to good purity (35–70%) . Characterization via $ ^1H $/$ ^{13}C $ NMR, IR, and elemental analysis confirms structural integrity .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREYZTVRHFDRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide typically involves the following steps:
Synthesis of 2-amino benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound can interact with various receptors and signaling pathways, modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related benzothiazole/benzamide derivatives:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance thermal stability and nonlinear optical (NLO) properties, whereas methoxy groups improve solubility .
- Functional Group Additions : Sulfonamide () or flexible linkers () introduce steric bulk or hydrogen-bonding capacity, critical for protein-ligand interactions.
Physicochemical and Spectroscopic Data
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention for their diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.
Target Pathogens and Mechanisms
This compound primarily targets Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound exhibits its antimicrobial properties by disrupting essential biochemical pathways within the bacterium, leading to its growth inhibition. Benzothiazole derivatives like this one often interact with specific cellular targets, causing alterations that inhibit microbial proliferation.
Pharmacological Applications
The compound has been investigated for various pharmacological applications:
- Antimicrobial Activity : It has shown promising results against several pathogens, particularly in inhibiting the growth of Mycobacterium tuberculosis .
- Anticancer Properties : Research indicates that benzothiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCC827 (lung cancer) .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
Research Findings and Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound. Below are key findings from recent research:
Pharmacokinetics and Safety Profile
Benzothiazole derivatives generally exhibit favorable pharmacokinetic profiles, characterized by good absorption and distribution throughout biological systems. However, specific data regarding the pharmacokinetics of this compound is limited and warrants further investigation to establish its safety and efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
